molecular formula C13H17ClN2O B3235354 N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide CAS No. 1354006-98-6

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Cat. No. B3235354
CAS RN: 1354006-98-6
M. Wt: 252.74 g/mol
InChI Key: HPBWRCHTSALJTF-GFCCVEGCSA-N
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Description

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide, commonly known as BPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPCA belongs to the class of pyrrolidine derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of BPCA is not fully understood. However, it is believed that BPCA exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. BPCA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in seizures and neuropathic pain. BPCA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for generating action potentials in neurons. This leads to a reduction in neuronal excitability and pain.
Biochemical and Physiological Effects:
BPCA has been found to have several biochemical and physiological effects. BPCA has been found to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This leads to a reduction in neuronal activity and a decrease in seizures and neuropathic pain. BPCA has also been found to reduce the levels of pro-inflammatory cytokines, which are responsible for promoting inflammation. This leads to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

BPCA has several advantages for lab experiments. BPCA is readily available and can be synthesized using standard laboratory techniques. BPCA has also been extensively studied, and its biological activities are well-characterized. However, BPCA has some limitations for lab experiments. BPCA has poor solubility in water, which can make it difficult to administer in animal studies. BPCA also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.

Future Directions

There are several future directions for the study of BPCA. One area of research is the development of BPCA analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPCA in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the role of BPCA in modulating the immune system and its potential use as an immunomodulatory agent should be further investigated. Finally, the potential for BPCA to be used in combination with other drugs for the treatment of cancer should be explored.
Conclusion:
In conclusion, BPCA is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPCA possesses a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. BPCA has been investigated for its potential use as a treatment for epilepsy, neuropathic pain, and cancer. Further research is needed to fully understand the mechanism of action of BPCA and its potential use in the treatment of other neurological disorders and cancer.

Scientific Research Applications

BPCA has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anti-tumor properties. BPCA has been investigated for its potential use as a treatment for epilepsy, neuropathic pain, and cancer.

properties

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWRCHTSALJTF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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